Duloxetine Phenyl Carbamate
Overview
Description
Duloxetine Phenyl Carbamate is a derivative of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor
Mechanism of Action
Target of Action
Duloxetine, the parent compound of Duloxetine Phenyl Carbamate, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It primarily targets the serotonin and norepinephrine transporters, blocking their reuptake in the brain . This increases the availability of these neurotransmitters in the synaptic space between neurons, enhancing their signaling .
Mode of Action
Duloxetine interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting their reuptake . This inhibition prevents these neurotransmitters from being reabsorbed back into the neuron, thereby increasing their concentration in the synaptic cleft . The increased concentration of these neurotransmitters enhances their signaling, leading to an elevation in mood and reduction in pain perception .
Biochemical Pathways
The primary biochemical pathway affected by Duloxetine involves the serotonergic and adrenergic pathways in the brain . By inhibiting the reuptake of serotonin and norepinephrine, Duloxetine strengthens these pathways, particularly in the dorsal horn of the spinal cord . This results in an increased threshold of activation necessary to transmit painful stimuli to the brain, effectively relieving pain, particularly in neuropathic pain . Additionally, Duloxetine has been found to inhibit PARP cleavage and p53 activation, and regulate the Bcl2 family to reverse PTX-induced oxidative stress and apoptosis .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10-12 hours, and the volume of distribution is approximately 1640 L . Duloxetine’s pharmacokinetics can be influenced by several factors, including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function .
Result of Action
The molecular and cellular effects of Duloxetine’s action primarily involve an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This results in an elevation in mood and a reduction in the perception of pain . Additionally, Duloxetine has been found to reduce the serum concentrations of proinflammatory cytokines IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder .
Biochemical Analysis
Biochemical Properties
Duloxetine Phenyl Carbamate, like Duloxetine, is believed to be a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It interacts with these neurotransmitter transporters, inhibiting their function and leading to increased levels of serotonin and norepinephrine in the synaptic cleft . This interaction is thought to contribute to the compound’s therapeutic effects .
Cellular Effects
This compound may have similar cellular effects to Duloxetine. Duloxetine has been shown to exhibit anti-inflammatory effects both in vitro and in vivo . It has been found to reduce the serum concentrations of proinflammatory cytokines such as IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder . Duloxetine also induces neural cell death and promotes neurite outgrowth in N2a cells .
Molecular Mechanism
The molecular mechanism of action of this compound is likely similar to that of Duloxetine. Duloxetine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft . This leads to enhanced neurotransmission, which can alleviate symptoms of depression and anxiety .
Temporal Effects in Laboratory Settings
Chronic treatment with Duloxetine has been shown to produce a robust increase in the expression of BDNF mRNA and protein in the rat brain . Furthermore, after 4 weeks of treatment, the serum levels of certain cytokines decreased significantly . These findings suggest that this compound may have similar temporal effects.
Metabolic Pathways
Duloxetine is extensively metabolized primarily by CYP1A2 and CYP2D6 . The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . This compound may be metabolized through similar pathways.
Transport and Distribution
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing .
Subcellular Localization
Chronic treatment with Duloxetine has been shown to affect the subcellular redistribution of BDNF protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Duloxetine Phenyl Carbamate typically involves the reaction of duloxetine with phenyl chloroformate. The process begins with the preparation of duloxetine, which is synthesized by reacting (S)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene in the presence of sodium hydride and potassium 4-methyl benzoate . The resulting duloxetine is then reacted with phenyl chloroformate to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Duloxetine Phenyl Carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the electrophile used .
Scientific Research Applications
Duloxetine Phenyl Carbamate has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of carbamate derivatives.
Biology: Investigated for its potential effects on neurotransmitter systems and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects in treating psychiatric and neurological disorders, such as depression and anxiety.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic applications.
Milnacipran: A serotonin-norepinephrine reuptake inhibitor used primarily for the treatment of fibromyalgia.
Uniqueness
Duloxetine Phenyl Carbamate is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other serotonin-norepinephrine reuptake inhibitors.
Biological Activity
Duloxetine Phenyl Carbamate is a compound derived from duloxetine, which is primarily known for its dual inhibition of serotonin and norepinephrine reuptake. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological profile, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is chemically characterized by the formula and has been identified as a significant metabolite of duloxetine. The synthesis of this compound involves the reaction of duloxetine with phenyl chloroformate, resulting in the formation of the carbamate derivative. The process is crucial for enhancing the pharmacological properties of duloxetine by potentially improving its bioavailability and therapeutic efficacy.
Pharmacological Profile
Duloxetine itself acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which has been widely used in treating major depressive disorder, generalized anxiety disorder, and chronic pain conditions. The biological activity of this compound may mirror or enhance these effects due to its structural similarities.
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Reuptake: Similar to duloxetine, it likely inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft.
- Modulation of Neurotransmitter Systems: By influencing serotonergic and noradrenergic systems, it may also impact other neurotransmitter pathways, potentially leading to broader therapeutic effects.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related compounds. Key findings include:
- In Vitro Binding Affinity: Research indicates that various metabolites of duloxetine, including this compound, exhibit binding affinities to serotonin and norepinephrine transporters. For instance, studies have shown that certain hydroxylated metabolites possess comparable or enhanced binding affinities compared to duloxetine itself .
- Therapeutic Efficacy: Case studies have reported on the efficacy of duloxetine derivatives in treating conditions such as fibromyalgia and diabetic neuropathy. These findings suggest that this compound may also hold promise in similar therapeutic contexts due to its enhanced pharmacological profile .
Data Table: Biological Activity Overview
Compound | Mechanism of Action | Therapeutic Applications | Binding Affinity (Ki) |
---|---|---|---|
Duloxetine | SNRI | Depression, Anxiety | 1-10 nM |
This compound | Potential SNRI | Pain Management | TBD |
Hydroxy Metabolites | SNRI | Fibromyalgia, Neuropathy | Comparable to Duloxetine |
Case Studies
-
Case Study on Pain Management:
A clinical trial evaluated the efficacy of duloxetine in patients with chronic pain. Participants receiving duloxetine showed significant improvements in pain scores compared to placebo groups. While specific data on this compound was not highlighted, its role as a metabolite suggests potential similar outcomes . -
Case Study on Depression:
Another study focused on patients with major depressive disorder treated with duloxetine. The findings indicated that patients experienced substantial mood improvements. The potential contribution of metabolites like this compound could be explored in future research .
Properties
IUPAC Name |
phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZKJGSXFMSCS-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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